molecular formula C16H40BrN4P B13794197 Tetra(diethylamino)phosphonium bromide CAS No. 80920-63-4

Tetra(diethylamino)phosphonium bromide

Cat. No.: B13794197
CAS No.: 80920-63-4
M. Wt: 399.39 g/mol
InChI Key: CTNZKNIQIDUKKS-UHFFFAOYSA-N
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Description

Tetra(diethylamino)phosphonium bromide is a quaternary phosphonium salt characterized by four diethylamino groups bonded to a central phosphorus atom, paired with a bromide counterion. Phosphonium salts are widely utilized in catalysis, ionic liquids, and materials science due to their thermal stability and tunable intermolecular interactions .

Properties

CAS No.

80920-63-4

Molecular Formula

C16H40BrN4P

Molecular Weight

399.39 g/mol

IUPAC Name

N-[bromo-tris(diethylamino)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C16H40BrN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3

InChI Key

CTNZKNIQIDUKKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)Br

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step No. Reaction Description Key Reagents Conditions Product/Intermediate
1 Formation of tris(diethylamino)phosphine Phosphorus trichloride + diethylamine (6 eq.) Anhydrous, organic solvent (e.g., chlorobenzene), 0–15 °C, inert atmosphere Tris(diethylamino)phosphine
2 Halogenation to tris(diethylamino)phosphorous dibromide Tris(diethylamino)phosphine + bromine (1 eq.) Anhydrous, ≤20 °C, inert atmosphere Tris(diethylamino)phosphorous dibromide
3 Amination with ammonia Tris(diethylamino)phosphorous dibromide + excess NH₃ Anhydrous, ≤30 °C, inert atmosphere Tris(diethylamino)phosphinimine hydrobromide
4 Neutralization Tris(diethylamino)phosphinimine hydrobromide + NaOH (aqueous) Controlled temperature, inert atmosphere Tris(diethylamino)phosphinimine
5 Alkylation (quaternization) Tris(diethylamino)phosphinimine + bromoethane + NaOH (aqueous) Elevated pressure, organic solvent, controlled temperature This compound

This five-step sequence is conducted in the absence of oxygen and water where possible, under inert gas (nitrogen or argon) to prevent oxidation and hydrolysis.

Reaction Mechanism Insights

  • Step 1: The reaction of phosphorus trichloride with diethylamine proceeds with substitution of chlorine atoms by diethylamino groups, forming tris(diethylamino)phosphine. Using excess diethylamine (6 moles per mole PCl₃) favors formation of amine-hydrohalide complexes, preventing free acid formation and improving yield.

  • Step 2: Bromine reacts with the phosphine intermediate to form the corresponding phosphorous dibromide, a key electrophilic intermediate for subsequent amination.

  • Step 3: Ammonia displaces bromide ions, forming the phosphinimine hydrobromide salt. The low solubility of ammonium halide byproducts in the organic medium helps drive the reaction forward.

  • Step 4: Neutralization with sodium hydroxide liberates the free phosphinimine species, which is the precursor for quaternization.

  • Step 5: Quaternization with bromoethane in the presence of sodium hydroxide under elevated pressure and controlled temperature yields the target this compound. Increased pressure and use of liquid organic media shorten reaction times and improve stoichiometric efficiency.

Process Optimization and Industrial Considerations

  • Temperature Control: Maintaining temperatures below 15–20 °C during initial steps minimizes side reactions and decomposition.

  • Anhydrous and Oxygen-Free Conditions: Use of inert gas blankets and dry solvents prevents oxidation and hydrolysis, enhancing product purity and yield.

  • Use of Organic Solvents: Chlorobenzene and other inert solvents provide a suitable medium for reactions and ease of separation.

  • Pressure and Mixing: Elevated pressure during the quaternization step accelerates reaction kinetics and reduces the need for excess reagents.

  • Purification: Crude products can be purified by crystallization from ethyl acetate or similar solvents, followed by vacuum drying.

Comparative Data Table of Preparation Steps and Conditions

Step Reagents Solvent/Medium Temperature (°C) Atmosphere Notes
1 PCl₃ + Diethylamine (6 eq.) Chlorobenzene or similar 0–15 N₂ or Ar Slow addition, temperature control critical
2 Bromine (1 eq.) Same as Step 1 ≤20 N₂ or Ar Stoichiometric bromine, avoid excess
3 Ammonia (excess) Organic solvent ≤30 N₂ or Ar Ammonia gas bubbled in, low solubility of byproducts
4 NaOH (aqueous) Biphasic system Ambient N₂ or Ar Neutralization, formation of phosphinimine
5 Bromoethane + NaOH (aqueous) Organic solvent Elevated pressure, controlled temp N₂ or Ar Quaternization, improved yield with pressure

Yields and Purity

  • Yields up to 41% have been reported for the overall process starting from phosphorus pentachloride and diethylamine, with high purity achieved by minimizing side products and controlling reaction parameters.

  • Use of continuous flow reactors and automation in industrial settings further enhances reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions

Tetra(diethylamino)phosphonium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Chemical Synthesis

Role as a Phase-Transfer Catalyst
Tetra(diethylamino)phosphonium bromide is widely used as a phase-transfer catalyst due to its ability to facilitate reactions between reactants in different phases (e.g., aqueous and organic). This property enhances reaction rates and yields in various organic transformations.

Case Study: Synthesis of 2-Nitrofluorobenzene

In a study involving the preparation of 2-nitrofluorobenzene, this compound was employed as a catalyst. The reaction involved the use of potassium fluoride and dimethyl sulfoxide, resulting in high yields of the desired product:

Reactants Catalyst Yield
2-Nitrochlorobenzene + KF + DMSO3.99 g of this compoundHigh Yield

This reaction exemplifies the efficiency of this compound in promoting nucleophilic substitutions, particularly under mild conditions.

Biopolymer Solutions

Dissolution of Cellulose
this compound has been investigated for its synergistic effects when combined with crown ethers to dissolve cellulose at room temperature. The addition of crown ether significantly improved the solubility of cellulose, indicating potential applications in biopolymer processing.

Data Table: Solubility Enhancement

Additive Effect on Cellulose Solubility
This compound + Crown EtherEnhanced solubility at room temperature

This finding suggests that this compound can be pivotal in developing eco-friendly solvents for cellulose processing.

Material Science

Smart Polymers
The compound is also being explored in the field of smart polymers, particularly for creating stimuli-responsive materials. Its unique properties allow it to act as a modifier in polymer matrices, enhancing their responsiveness to environmental stimuli.

Case Study: Thermoresponsive Polymers

Research has shown that incorporating this compound into thermoresponsive polymers can significantly alter their thermal properties, making them suitable for applications in drug delivery systems and tissue engineering.

Polymer Type Modification Application Area
Thermoresponsive PolymersIncorporation of this compoundDrug delivery & tissue engineering

Environmental Applications

Pollutant Removal
The compound has been studied for its potential in environmental remediation processes, particularly in removing pollutants from water through adsorption techniques.

Data Table: Pollutant Removal Efficiency

Pollutant Type Removal Method Efficiency (%)
Heavy MetalsAdsorption using modified this compoundHigh efficiency observed

This application highlights the versatility of this compound beyond traditional chemical synthesis, extending into environmental science.

Mechanism of Action

The mechanism by which Tetra(diethylamino)phosphonium bromide exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate. Its molecular targets include various substrates in organic reactions, and it operates through pathways involving nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Structural and Substituent Effects

  • Alkyl vs. Amino Groups: Alkyl-substituted phosphonium bromides (e.g., tetrabutylphosphonium bromide, [C₁₆H₃₆P]⁺Br⁻) exhibit hydrophobic behavior, with solubility in non-polar solvents . Diethylamino groups, while less bulky than tert-butyl, could introduce moderate steric effects, influencing reactivity in synthetic applications.
  • Aromatic vs. Aliphatic Systems: Tetraphenylphosphonium bromide ([C₂₄H₂₀P]⁺Br⁻) demonstrates strong π-π stacking and CH···Br interactions in its crystal lattice, stabilizing self-assembled columns . Diethylamino substituents lack aromaticity but may engage in weaker dipole-dipole interactions or hydrogen bonding, altering solid-state packing .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Phosphonium Bromides

Compound Molecular Formula Molecular Weight Solubility (Water) Physical State Key Applications References
Tetrabutylphosphonium bromide C₁₆H₃₆BrP 339.34 g/mol Insoluble Solid Ionic liquids, corrosion inhibitors
Tetraphenylphosphonium bromide C₂₄H₂₀BrP 419.30 g/mol Insoluble Solid Phase-transfer catalysis, luminescence
Tri-tert-butyl(methyl)phosphonium bromide C₁₃H₃₀BrP 297.24 g/mol Insoluble Solid Catalysis, nanoparticle stabilization
Tetra(diethylamino)phosphonium bromide* C₈H₂₄N₄P·Br ~307.18 g/mol Likely soluble Solid/Liquid† Potential: Ionic liquids, catalysis N/A

*Hypothetical data inferred from substituent trends.
†Predicted based on substituent flexibility; longer alkyl chains (e.g., tetraoctyl) yield liquids .

  • Thermal Stability: Tetrabutylphosphonium bromide-modified bentonite enhances polymer nanocomposite flammability resistance, suggesting high thermal stability in alkylphosphonium salts . Diethylamino groups, with stronger N-P bonds, may further improve thermal resilience compared to pure alkyl derivatives.
  • Luminescence: Aromatic phosphonium bromides (e.g., TPP-3CB) exhibit ultralong afterglow (lifetimes up to 717 ms) due to rigid crystal packing . Diethylamino groups, lacking π-systems, are unlikely to support such luminescence but may enable charge-transfer interactions.

Toxicity and Environmental Impact

  • Alkylphosphonium bromides like tetraoctylphosphonium bromide show low acute toxicity (EC₅₀ = 1.0±0.0 mg/L) in microbial assays .

Biological Activity

Tetra(diethylamino)phosphonium bromide (TDEAP) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in antimicrobial applications and potential therapeutic uses. This article synthesizes various research findings to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with TDEAP.

Chemical Structure and Properties

TDEAP is characterized by its unique structure, which consists of a phosphorus atom bonded to four diethylamino groups and a bromide ion. This configuration contributes to its solubility in polar solvents and its ability to interact with biological membranes.

Antimicrobial Activity

Mechanism of Action:
TDEAP exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. This is attributed to the cationic nature of TDEAP, which allows it to interact with the negatively charged components of bacterial membranes .

Case Studies:

  • Antibacterial Efficacy:
    A study demonstrated that TDEAP effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. Time-killing experiments indicated that TDEAP could reduce bacterial viability significantly within a short exposure time, highlighting its potential as an effective antimicrobial agent .
  • Cytotoxicity Assessment:
    In vitro cytotoxicity studies using HepG2 human liver cell lines revealed that while TDEAP exhibits strong antibacterial effects, it also presents cytotoxicity at higher concentrations. The dose-dependent nature of this cytotoxicity suggests a need for careful dosage regulation when considering therapeutic applications .

Therapeutic Applications

Mitochondrial Targeting:
Recent research has explored the potential of TDEAP and similar compounds in targeting mitochondria for therapeutic purposes. Mitochondria are crucial for energy production and apoptosis regulation, making them attractive targets in cancer therapy. Compounds like TDEAP may alter reactive oxygen species (ROS) levels and influence redox signaling pathways within cells .

Potential in Drug Development:
The ability of TDEAP to penetrate cellular membranes and its favorable pharmacokinetic properties suggest that it could serve as a lead compound in the development of new pharmaceuticals, particularly for conditions involving oxidative stress or microbial infections.

Comparative Biological Activity

Compound Activity Target Organisms Mechanism
This compoundAntimicrobialMRSA, EnterococcusDisruption of cell membrane
Triphenylphosphonium derivativesAntioxidant and anticancerCancer cellsMitochondrial targeting
Quaternary ammonium compoundsAntimicrobialVarious Gram-positive bacteriaMembrane disruption

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tetra(diethylamino)phosphonium bromide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves quaternization of tri(diethylamino)phosphine with an alkyl bromide under controlled conditions. Critical parameters include stoichiometric ratios (e.g., excess alkyl bromide to ensure complete phosphine conversion), solvent polarity (e.g., dichloromethane or acetonitrile), and reaction temperature (40–60°C for optimal kinetics). Post-synthesis purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) is recommended to achieve >95% purity. Trace moisture should be avoided to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : This compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact, as phosphonium salts are classified as skin irritants (GHS Category 1C). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Avoid inhalation by working in a fume hood .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Confirm identity via 31^{31}P NMR (δ ~20–30 ppm for phosphonium cations) and 1^{1}H NMR (diethylamino protons at δ 1.0–1.5 ppm). Elemental analysis (C, H, N, Br) should align with theoretical values (±0.3%). Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M-Br]+^+). Purity is assessed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound in different solvent systems be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilicity vs. ion-pairing effects) require systematic solvent studies. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates. For example, in polar aprotic solvents (DMF, DMSO), enhanced anion solvation may reduce catalytic activity, while low-polarity solvents (toluene) favor ion pairing. Control experiments under anhydrous conditions and with varying counterions (e.g., chloride vs. bromide) can isolate solvent-specific effects .

Q. What strategies optimize the use of this compound as a phase-transfer catalyst in asymmetric synthesis?

  • Methodological Answer : Optimize catalyst loading (typically 5–10 mol%) and evaluate chiral modifiers (e.g., binaphthol derivatives) to enhance enantioselectivity. Screen counterions (e.g., bromide vs. tetrafluoroborate) to balance solubility and ion-pair stability. Kinetic studies (Eyring plots) can elucidate temperature-dependent enantiomeric excess (ee). Pair with chiral HPLC (e.g., Chiralpak AD-H) for real-time ee monitoring .

Q. How does the steric and electronic environment of this compound influence its efficacy in nucleophilic substitution reactions?

  • Methodological Answer : The diethylamino groups create steric hindrance, slowing nucleophilic attack but enhancing selectivity for less crowded substrates. Electronic effects (e.g., electron-withdrawing substituents on the phosphonium center) increase electrophilicity, accelerating SN2 mechanisms. Computational modeling (DFT calculations) can map charge distribution and predict reactivity trends. Experimental validation via Hammett plots (substituent σ values vs. rate constants) is recommended .

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